trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

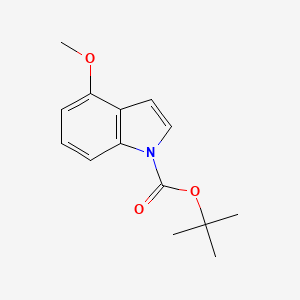

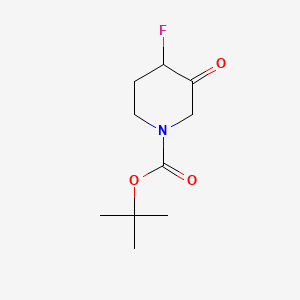

“trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride” is a chemical compound with the CAS Number: 1388893-25-1 . It has a molecular weight of 178.7 and a linear formula of C8H19ClN2 . It is a solid substance and is stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of “trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride” is represented by the linear formula C8H19ClN2 . This indicates that the molecule consists of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación

Efficient Synthesis and Stereochemistry

- Enantiomerically Pure Isomers : A novel pathway has been developed for producing enantiomerically pure isomers of trans-N1,N2-dimethylcyclohexane-1,2-diamine, demonstrating the compound's utility in chiral synthesis and the importance of stereochemistry in chemical reactions (Shen et al., 2013).

Fungicidal Activity

- Agricultural Chemicals : Alicyclic diamines, including trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, were synthesized and showed significant fungicidal activity against crop pathogens, highlighting their potential as agricultural chemicals (Havis et al., 1996).

Material Science Applications

- Gas Hydrate Formation : Research on the structure-H hydrate of cis-1,4-dimethylcyclohexane helped by methane indicates that trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride might play a role in influencing the formation and stability of gas hydrates, with implications for energy storage and transport (Nakamura et al., 2004).

Chemical Synthesis and Catalysis

- Cross-Coupling Reactions : A study demonstrated the use of a 1,2-diamine ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, showcasing the versatility of diamines like trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in facilitating low-temperature chemical reactions (Saito & Fu, 2007).

Safety And Hazards

The safety information for “trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJSXIADUYWAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)